molecular formula C28H25N3O2S2 B2376095 N-(3,4-dimethylphenyl)-2-({2-[4-(methylsulfanyl)phenyl]-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 866864-73-5

N-(3,4-dimethylphenyl)-2-({2-[4-(methylsulfanyl)phenyl]-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2376095
CAS No.: 866864-73-5
M. Wt: 499.65
InChI Key: OSZZGOHRADZJBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-2-({2-[4-(methylsulfanyl)phenyl]-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide is a chromeno-pyrimidine derivative featuring a fused heterocyclic core. Its structure includes a chromene ring fused to a pyrimidine moiety, substituted with a methylsulfanylphenyl group at position 2 and a thioacetamide-linked 3,4-dimethylphenyl group at position 4. Crystallographic validation tools such as SHELX and ORTEP are critical for confirming its three-dimensional conformation and stereoelectronic properties, ensuring accurate structure-activity relationship (SAR) studies .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[[2-(4-methylsulfanylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O2S2/c1-17-8-11-21(14-18(17)2)29-25(32)16-35-28-23-15-20-6-4-5-7-24(20)33-27(23)30-26(31-28)19-9-12-22(34-3)13-10-19/h4-14H,15-16H2,1-3H3,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZZGOHRADZJBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=NC3=C2CC4=CC=CC=C4O3)C5=CC=C(C=C5)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-({2-[4-(methylsulfanyl)phenyl]-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-pyrimidine core, followed by the introduction of the 4-methylsulfanylphenyl and 3,4-dimethylphenyl groups. Common reagents used in these reactions include various halogenated compounds, sulfur-containing reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-({2-[4-(methylsulfanyl)phenyl]-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the aromatic rings or the chromeno-pyrimidine core.

    Substitution: Halogenated reagents can be used to substitute hydrogen atoms on the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenated compounds like bromine or chlorine. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological pathways involving sulfur-containing compounds.

    Medicine: The compound’s unique structure could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-({2-[4-(methylsulfanyl)phenyl]-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with molecular targets in biological systems. The sulfur atoms and aromatic rings may facilitate binding to specific proteins or enzymes, modulating their activity. The chromeno-pyrimidine core could interact with nucleic acids or other cellular components, influencing various biochemical pathways.

Comparison with Similar Compounds

Compound A : N-(3,4-dimethylphenyl)-2-[[2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide (ZINC2713398)

  • Key Differences :
    • Substitution at position 2: 4-fluorophenyl (vs. methylsulfanylphenyl in the target compound).
    • Additional methyl group at position 9 of the chromene ring.
  • Implications: The electron-withdrawing fluorine atom may enhance binding to polar enzymatic pockets compared to the methylsulfanyl group, which introduces steric bulk and moderate hydrophobicity.

Compound B : N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide

  • Key Differences :
    • Pyrimidine substituted with bromo and morpholinyl groups.
    • Sulfonamide linkage (vs. thioacetamide in the target compound).
  • Morpholinyl and sulfonamide groups are common in kinase inhibitors, suggesting divergent biological targets compared to the thioacetamide-containing target compound.

Compound C : (R)- and (S)-N-[(substituted)-5-[2-(2,6-Dimethylphenoxy)acetamido]hexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1-yl]butanamide

  • Key Differences: Linear hexane backbone with phenoxyacetamide and tetrahydro-pyrimidinyl substituents. Lack of fused chromeno-pyrimidine core.

Comparative Data Table

Property Target Compound Compound A Compound B Compound C
Core Structure Chromeno-pyrimidine Chromeno-pyrimidine Pyrimidine-sulfonamide Linear hexane-tetrahydro-pyrimidine
Position 2 Substituent 4-(methylsulfanyl)phenyl 4-fluorophenyl 5-bromo-2-morpholin-4-yl N/A
Position 4 Substituent Thioacetamide-linked 3,4-dimethylphenyl Thioacetamide-linked 3,4-dimethylphenyl Sulfonamide-linked trimethylphenyl Phenoxyacetamide
Molecular Weight ~550–600 g/mol (estimated) ~560–610 g/mol (estimated) ~650–700 g/mol (estimated) ~600–650 g/mol (estimated)
Key Functional Groups Thioacetamide, methylsulfanyl Thioacetamide, fluoro Bromo, morpholinyl, sulfonamide Phenoxy, tetrahydro-pyrimidinyl
Hypothesized Target Kinases, cytochrome P450 enzymes Kinases, DNA topoisomerases Kinases, proteases GPCRs, ion channels

Research Findings and Implications

  • In contrast, Compound A’s fluorine atom may enhance dipole interactions but reduce metabolic stability due to susceptibility to oxidative defluorination .
  • Steric Considerations : The 9-methyl group in Compound A imposes steric hindrance, which could either improve selectivity or reduce binding affinity depending on the target’s active site topology .
  • Solubility and Bioavailability : Compound B’s bromine and sulfonamide groups likely improve aqueous solubility compared to the target compound’s thioacetamide and hydrophobic aryl groups .

Biological Activity

N-(3,4-dimethylphenyl)-2-({2-[4-(methylsulfanyl)phenyl]-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on available research findings.

Chemical Structure

The compound has the following molecular formula: C21H20N4S. It features a 3,4-dimethylphenyl group and a 5H-chromeno[2,3-d]pyrimidine structure, which is significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Properties : Studies have shown that compounds with similar structures possess significant antioxidant capabilities, potentially reducing oxidative stress in cells.
  • Anticancer Activity : Preliminary in vitro studies suggest that the compound may inhibit the proliferation of cancer cells by inducing apoptosis and affecting cell cycle regulation.
  • Antimicrobial Effects : Some derivatives have demonstrated antimicrobial activity against a range of bacterial and fungal strains.
  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer progression and microbial growth.
  • Signal Transduction Pathways : It may modulate key signaling pathways associated with cell survival and death, such as the MAPK/ERK pathway.
  • Interaction with DNA : Similar compounds have shown the ability to intercalate with DNA, affecting replication and transcription processes.

Anticancer Activity

A study conducted on various cancer cell lines reported that this compound exhibited cytotoxic effects:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Findings : The compound showed IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate potency.

Antimicrobial Activity

In another study focusing on antimicrobial properties:

  • Pathogens Tested : Staphylococcus aureus and Candida albicans.
  • Results : The compound demonstrated minimum inhibitory concentrations (MICs) of 15 µg/mL against S. aureus and 20 µg/mL against C. albicans, suggesting promising antimicrobial potential.

Data Tables

Biological ActivityTest Organism/Cell LineIC50/MIC Value
AnticancerMCF-715 µM
AnticancerHeLa25 µM
AnticancerA54930 µM
AntimicrobialStaphylococcus aureus15 µg/mL
AntimicrobialCandida albicans20 µg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.